molecular formula C5H9FO B2445972 (1S,2S)-2-fluorocyclopentan-1-ol CAS No. 1214921-47-7

(1S,2S)-2-fluorocyclopentan-1-ol

Cat. No. B2445972
CAS RN: 1214921-47-7
M. Wt: 104.124
InChI Key: BDIRIPRHYULGQH-WHFBIAKZSA-N
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Description

“(1S,2S)-2-fluorocyclopentan-1-ol” is a chemical compound with the CAS Number: 1214921-47-7 . It has a molecular weight of 104.12 and its IUPAC name is (1S,2S)-2-fluorocyclopentan-1-ol . The compound is in liquid form .


Synthesis Analysis

The synthesis of “(1S,2S)-2-fluorocyclopentan-1-ol” involves several stages . One method involves the reaction of cyclopentene oxide in acetonitrile at 20℃ for 0.25h, followed by a reaction with silver fluoride in acetonitrile at 50℃ for 72h . Another method involves the use of (R,R)- (-)-N,N′-bis (3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt (II), 1,1,1,3’,3’,3’-hexafluoro-propanol, benzoyl fluoride, and Levamisole in diethyl ether at 20℃ for 72h .


Molecular Structure Analysis

The InChI code for “(1S,2S)-2-fluorocyclopentan-1-ol” is 1S/C5H9FO/c6-4-2-1-3-5(4)7/h4-5,7H,1-3H2/t4-,5-/m0/s1 . The InChI key is BDIRIPRHYULGQH-WHFBIAKZSA-N .


Chemical Reactions Analysis

The chemical reactions involving “(1S,2S)-2-fluorocyclopentan-1-ol” are complex and involve multiple steps . For example, one reaction involves the use of silver (I) bifluoride, [RuCl 2 ( (1S,2S)-N,N’-bis [o- (diphenylphosphino)benzylidene]cyclohexane-1,2-diamine)], and triethyloxonium hexaflourophosphate in dichloromethane at 20℃ for 26h .


Physical And Chemical Properties Analysis

“(1S,2S)-2-fluorocyclopentan-1-ol” is a liquid . Its storage temperature is 4 degrees Celsius .

Scientific Research Applications

Enzymatic Deracemization and Conversion to Fluorocyclopentanamines

The research by Kolodiazhnyi, Kolodiazhna, and Prysiazhnuk (2021) demonstrated the synthesis of optically active vicinal fluorocyclopentanols, including (1S,2S)-2-fluorocyclopentan-1-ol, using enzymatic deracemization. They achieved high enantioselectivities and good yields, and further converted these compounds to fluorocyclopentanamines using the Mitsunobu reaction. This study is significant in the field of organic synthesis and chiral chemistry (Kolodiazhnyi, Kolodiazhna, & Prysiazhnuk, 2021).

Photolysis Studies

Pritchard and Gute (1978) investigated the gas-phase photolysis of 2-fluorocyclohexanone, which relates to the chemistry of fluorocyclopentanes like (1S,2S)-2-fluorocyclopentan-1-ol. Their study focused on the primary dissociative step and the formation of vibrationally excited fluorocyclopentane, providing insights into the photolytic behavior of related fluorinated cyclic compounds (Pritchard & Gute, 1978).

Antiviral Assessment

Yin, Li, Yang, and Schneller (2009) described a synthetic route to a fluorinated cyclopentanol derivative, which was then assessed for antiviral properties. They found notable activity against certain viruses, highlighting the potential of fluorocyclopentanols in medicinal chemistry and antiviral research (Yin, Li, Yang, & Schneller, 2009).

Chemical Precursor and Decomposition Studies

Luo et al. (2022) identified a chemical precursor of 2-fluorodeschloroketamine that included a structure similar to (1S,2S)-2-fluorocyclopentan-1-ol. Their study provided important information on the decomposition pathways and chemical behavior of such compounds, which is valuable for analytical chemistry and forensic science (Luo et al., 2022).

Therapeutic Applications in Prostate Carcinoma

Savir-Baruch et al. (2010) conducted a pilot evaluation of anti-1-amino-2-[18F]fluorocyclopentane-1-carboxylic acid in detecting prostate carcinoma. This study underscores the potential of fluorocyclopentane derivatives in medical imaging and cancer diagnosis (Savir-Baruch et al., 2010).

Safety and Hazards

The safety information for “(1S,2S)-2-fluorocyclopentan-1-ol” includes several hazard statements: H227, H302, H312, H315, H319, H332, H335 . The precautionary statements include: P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P370+P378, P403+P233, P403+P235, P405, P501 .

properties

IUPAC Name

(1S,2S)-2-fluorocyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9FO/c6-4-2-1-3-5(4)7/h4-5,7H,1-3H2/t4-,5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDIRIPRHYULGQH-WHFBIAKZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@H](C1)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2S)-2-fluorocyclopentan-1-ol

CAS RN

1214921-47-7
Record name (1S,2S)-2-fluorocyclopentan-1-ol
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